BS-194

Beschreibung

Eigenschaften

IUPAC Name |

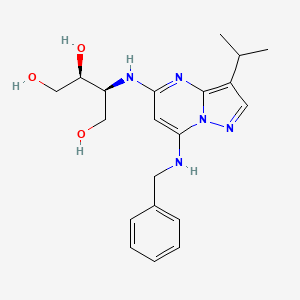

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWIRSMQRQYJG-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901109905 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092443-55-4 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Construction via Cyclocondensation

Pyrazolo[1,5-a]pyrimidines are typically synthesized through cyclocondensation of aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For the target compound, 5-aminopyrazole derivatives react with isopropyl-substituted diketones under microwave-assisted conditions to yield the 3-isopropylpyrazolo[1,5-a]pyrimidine scaffold.

Example Reaction

5-Aminopyrazole + 3-isopropyl-1,3-diketone → 3-isopropylpyrazolo[1,5-a]pyrimidine (70–85% yield).

Introduction of the Benzylamino Group

The 7-benzylamino substituent is introduced via nucleophilic aromatic substitution (S_NAr) at position 7 of the pyrazolo[1,5-a]pyrimidine core. Benzylamine derivatives react with halogenated intermediates (e.g., 7-chloro-3-isopropylpyrazolo[1,5-a]pyrimidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Base | K₂CO₃ |

| Yield | 75–90% |

Selectivity for position 7 is ensured by electronic effects, with the chloro group at position 7 being more reactive than other positions.

Synthesis of (2S,3S)-Butane-1,2,4-Triol

Catalytic Hydrogenation of Malic Acid Esters

Butane-1,2,4-triol is synthesized via hydrogenation of dimethyl or diethyl malate using copper-aluminum catalysts at 130–190°C and 100–300 bar H₂. The process avoids gas-phase formation, enhancing selectivity and yield (50–70%).

Reaction Scheme

Dimethyl malate + H₂ (Cu/Al catalyst) → (2S,3S)-butane-1,2,4-triol.

Stereochemical Control

Chiral resolution via enzymatic kinetic resolution or asymmetric hydrogenation ensures the (2S,3S) configuration. Lipase-catalyzed acetylation of racemic triol derivatives achieves >98% enantiomeric excess (ee).

Conjugation of Pyrazolo[1,5-a]pyrimidine and Triol Moieties

Reductive Amination

The 5-amino group of the pyrazolo[1,5-a]pyrimidine reacts with the triol’s aldehyde derivative (generated via partial oxidation) under reducing conditions (NaBH₃CN, pH 6–7). This method preserves stereochemistry and achieves 60–75% yield.

Critical Parameters

- Oxidizing agent : TEMPO/NaClO₂ for selective oxidation of the triol’s primary alcohol.

- Solvent : MeOH/H₂O (4:1).

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction couples the triol’s secondary alcohol with the pyrazolo[1,5-a]pyrimidine amine using DIAD and PPh₃. However, this method risks racemization and is less favored.

Process Optimization and Challenges

Yield Improvements

Stereochemical Pitfalls

- Epimerization during triol conjugation is mitigated by low-temperature (<10°C) reactions and non-basic conditions.

- Chiral HPLC monitors ee at each step to ensure >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reductive Amination | High stereoselectivity | Requires aldehyde intermediate | 60–75 |

| Mitsunobu Reaction | No oxidation step | Racemization risk | 40–55 |

| SNAr Direct Coupling | Single-step | Low solubility of triol | 30–45 |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Hemmung der Proliferation von Krebszellen zu untersuchen, insbesondere bei Brustkrebs und Darmkrebs

Zellzyklusstudien: This compound ist wertvoll bei der Untersuchung des Zellzyklus, da es einen Zellzyklusarrest in den Phasen S und G2/M induzieren kann.

Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CDKs abzielen

Biologische Studien: Es wird in verschiedenen biologischen Assays eingesetzt, um die Rolle von CDKs in zellulären Prozessen zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von cyclin-abhängigen Proteinkinasen hemmt. Die Verbindung bindet an die aktive Stelle dieser Kinasen und verhindert so ihre Wechselwirkung mit Substraten. Diese Hemmung führt zu einer Verringerung der Phosphorylierung von Schlüsselproteinen, die am Zellzyklusfortschritt beteiligt sind, was letztendlich zu einem Zellzyklusarrest und einer Hemmung der Proliferation von Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

BS-194 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of cancer cell proliferation, particularly in breast cancer and colon cancer

Cell Cycle Studies: This compound is valuable in studying the cell cycle, as it can induce cell cycle arrest in the S and G2/M phases.

Drug Development: The compound is used in the development of new therapeutic agents targeting CDKs

Biological Studies: It is employed in various biological assays to understand the role of CDKs in cellular processes.

Wirkmechanismus

BS-194 exerts its effects by inhibiting the activity of cyclin-dependent protein kinases. The compound binds to the active site of these kinases, preventing their interaction with substrates. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Bioactivity and Research Findings

- Antimicrobial Activity: Quinazoline derivatives () exhibit inhibitory effects against Fusarium graminearum (wheat blight) and Valsa mali (apple canker) at 50 µg/mL, comparable to the commercial agent hymexazol .

- Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors. The bromo substituent in Compound 125 may facilitate halogen bonding with kinase ATP pockets, while the target compound’s isopropyl group could optimize hydrophobic interactions .

- Therapeutic Selectivity: highlights that synthetic and natural compounds can induce ferroptosis in oral squamous cell carcinoma (OSCC) with selective toxicity toward cancer cells. The target compound’s stereochemistry and hydrophilic groups may offer a therapeutic window for such applications, though this remains speculative without direct studies .

Table 2: Bioactivity Profile

Biologische Aktivität

The compound (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of specific kinases involved in cancer and other diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Structure and Composition

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 385.46 g/mol

- Chiral Centers : 2

- SMILES Notation : CC(C)c1cnn2c(NCc3ccccc3)cc(NC@@HC@HCO)nc12

Chemical Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 385.46 g/mol |

| Chiral Atom Count | 2 |

| Bond Count | 57 |

| Aromatic Bond Count | 16 |

The primary mechanism through which (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol exerts its biological effects is through the inhibition of specific kinases, particularly Pim-1 and Flt-3 . These kinases play crucial roles in cell proliferation and survival, making them significant targets for cancer therapy.

Key Findings from Research Studies

-

Inhibition of Pim-1 Kinase :

- The compound demonstrated potent inhibitory activity against Pim-1 with an IC50 value in the submicromolar range. This suggests a strong potential for use in therapies targeting cancers characterized by overactive Pim-1 signaling .

- In a study involving colony formation assays, the compound significantly reduced cell viability in cancer cell lines by inhibiting BAD phosphorylation at serine 112 .

-

Selectivity Profile :

- The selectivity of (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol was assessed against a panel of 119 oncogenic kinases. It showed greater than 95% inhibition for Pim-1 and TRKC at 1 μM concentration .

- The selectivity score calculated for this compound was S(50) = 0.14, indicating a favorable profile compared to other kinase inhibitors .

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties:

- A library of synthesized compounds was screened against the MDA-MB-231 breast cancer cell line using MTT assays. The results indicated that several compounds exhibited substantial growth inhibition compared to controls like YM155 .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

- In a study focusing on structure–activity relationships (SAR), modifications to the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced potency against various cancer cell lines .

Summary of Biological Assays

| Assay Type | Target Kinase | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Colony Formation Assay | Pim-1 | <0.001 | High |

| MTT Assay | MDA-MB-231 | Varies | Significant |

| Kinase Selectivity Panel | Multiple | >95% | Selective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing this compound, and how can stereochemical purity be confirmed?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazolo[1,5-a]pyrimidine precursors. For example, reacting a 7-benzylamino-substituted pyrazolo[1,5-a]pyrimidine intermediate with a stereospecific triol derivative under basic conditions (e.g., pyridine or DMF) .

- Stereochemical Confirmation : Use chiral HPLC or 2D NMR (e.g., NOESY) to verify the (2S,3S) configuration. Compare coupling constants and NOE correlations with known stereoisomers .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrazolo[1,5-a]pyrimidine) and aliphatic protons (e.g., isopropyl CH3 at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹ for benzylamino and triol groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H29N6O3 requires m/z 437.2295) .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for higher enantiomeric excess (ee)?

- Methodology : Apply density functional theory (DFT) to predict transition states and energy barriers for stereoselective steps. Pair with experimental screening (e.g., varying solvents like DMF vs. dioxane or catalysts like chiral amines) to refine conditions. ICReDD’s integrated computational-experimental workflows are a validated approach .

Q. What strategies resolve contradictions in reported bioactivity data for analogous pyrazolo[1,5-a]pyrimidines?

- Analysis Framework :

- Structural Variations : Compare substituent effects (e.g., trifluoromethyl vs. benzylamino groups on kinase inhibition) .

- Assay Conditions : Control variables like pH, solvent (DMSO concentration in cell assays), and protein binding kinetics. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

- Design Principles :

- Core Modifications : Introduce substituents at the 3-isopropyl or 7-benzylamino positions to alter steric/electronic profiles.

- Functional Group Isosteres : Replace the triol moiety with bioisosteres (e.g., cyclopentanediol) to enhance metabolic stability while retaining hydrogen-bonding capacity .

Q. What experimental and computational approaches validate the compound’s mechanism of action in kinase inhibition?

- Integrated Workflow :

- Molecular Dynamics (MD) Simulations : Model binding interactions with ATP pockets (e.g., CDK2 or JAK2 kinases).

- Kinase Profiling Panels : Test against 50+ kinases to identify selectivity patterns. Cross-reference with crystallographic data for key targets .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

- Solutions :

- Protecting Groups : Temporarily protect the triol’s hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig amination or Ullmann coupling .

Q. What analytical workflows ensure batch-to-batch consistency in preclinical studies?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.